molecular formula C26H32O6 B588067 (16|A)-21-Acetyloxy-16,17-dihydroxy-16,17-O-isopropylidene-pregna-1,4,9(11)-triene-3,20-dione CAS No. 25092-28-8

(16|A)-21-Acetyloxy-16,17-dihydroxy-16,17-O-isopropylidene-pregna-1,4,9(11)-triene-3,20-dione

Cat. No.: B588067
CAS No.: 25092-28-8
M. Wt: 440.536
InChI Key: RXVCRWOAAHYCJZ-HQNWYFPVSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and spectral properties. Techniques such as IR spectroscopy, UV-Vis spectroscopy, and mass spectrometry can be used .

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how the compound interacts with biological systems. This can involve binding to specific proteins, altering cellular processes, or other biochemical interactions .

Safety and Hazards

This involves assessing the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications, or synthesis of related compounds .

Properties

IUPAC Name

[2-oxo-2-[(1S,2S,4R,8S,9S,13S)-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O6/c1-15(27)30-14-21(29)26-22(31-23(2,3)32-26)13-20-18-7-6-16-12-17(28)8-10-24(16,4)19(18)9-11-25(20,26)5/h8-10,12,18,20,22H,6-7,11,13-14H2,1-5H3/t18-,20+,22-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVCRWOAAHYCJZ-HQNWYFPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC=C4C3CCC5=CC(=O)C=CC54C)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC=C4[C@H]3CCC5=CC(=O)C=C[C@@]54C)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746926
Record name 2-Oxo-2-[(4aS,6aS,6bS,9aR,10aS,10bS)-4a,6a,8,8-tetramethyl-2-oxo-2,4a,6,6a,9a,10,10a,10b,11,12-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25092-28-8
Record name 2-Oxo-2-[(4aS,6aS,6bS,9aR,10aS,10bS)-4a,6a,8,8-tetramethyl-2-oxo-2,4a,6,6a,9a,10,10a,10b,11,12-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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